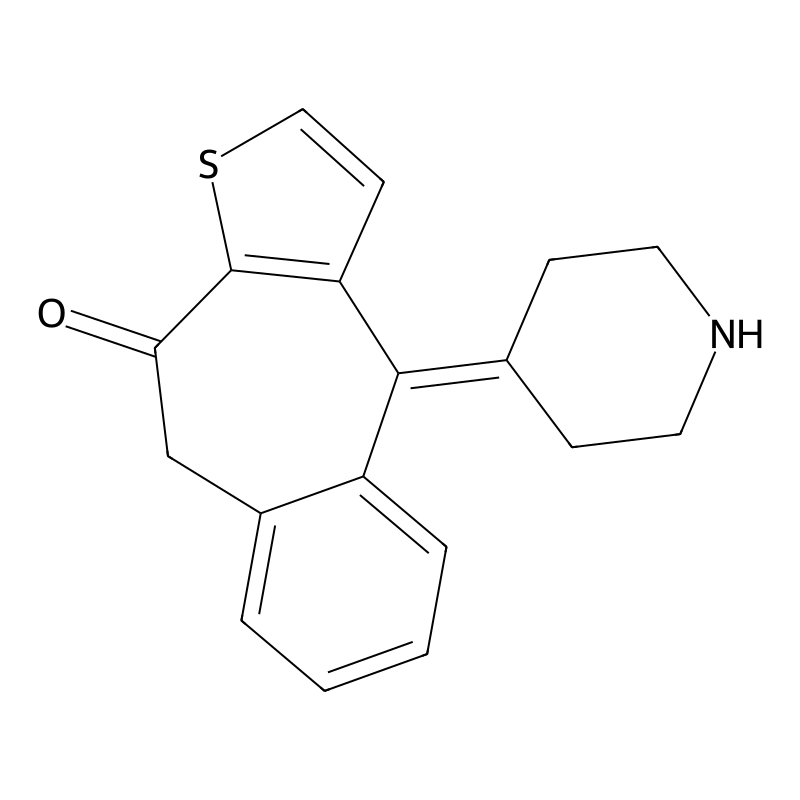Norketotifen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Mast Cell Stabilization and Anti-inflammatory Effects
Norketotifen is classified as a mast cell stabilizer. Mast cells are immune system cells that play a crucial role in allergic reactions by releasing inflammatory mediators like histamine. Norketotifen is believed to stabilize the membranes of mast cells, preventing them from releasing these mediators and thereby reducing inflammation. This mechanism is being investigated in various research studies, including:
- Atopic Dermatitis: Studies suggest that Norketotifen may improve symptoms and reduce the need for topical corticosteroids in patients with atopic dermatitis (eczema) .
- Allergic Asthma: Research is exploring the potential of Norketotifen as an add-on therapy for allergic asthma, with some studies showing promising results in reducing symptoms and medication use .
Potential Role in Neurodegenerative Diseases
Recent research suggests that Norketotifen may have neuroprotective properties, potentially benefiting individuals with neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These properties are thought to be related to Norketotifen's ability to:
- Modulate neurotransmitter activity: Norketotifen may influence the activity of certain neurotransmitters, including histamine, which is involved in learning, memory, and sleep regulation .
- Reduce neuroinflammation: Studies suggest that Norketotifen may have anti-inflammatory effects in the brain, potentially slowing down the progression of neurodegenerative diseases .
Other Potential Applications
Research is also exploring the potential use of Norketotifen in:
- Viral infections: Studies are investigating the effectiveness of Norketotifen in reducing the severity and duration of the common cold and other viral respiratory infections .
- Autoimmune diseases: Some studies suggest that Norketotifen may have immunomodulatory effects, potentially offering benefits in certain autoimmune diseases like ulcerative colitis .
Norketotifen is a pharmaceutical compound that serves as the active demethylated metabolite of ketotifen, a medication primarily used for its antihistamine properties and mast cell stabilization. Unlike ketotifen, which is known for its sedative effects, norketotifen is characterized by its nonsedating nature, allowing for higher dosing without sedation being a limiting factor. This compound has gained attention for its potential anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) .
- Antihistamine activity: Similar to ketotifen, norketotifen may block histamine receptors, reducing allergic reactions [].
- Mast cell stabilization: It may stabilize mast cells, preventing the release of inflammatory mediators [].
- Anti-inflammatory effects: Studies suggest norketotifen can inhibit the release of TNF-alpha, a pro-inflammatory cytokine [].
- Oxidation: Can be oxidized to form various oxidized derivatives.
- Reduction: Capable of being reduced to yield its reduced forms.
- Substitution: Can participate in substitution reactions where specific functional groups are replaced with others.
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used in these reactions .
Norketotifen exhibits significant biological activity, primarily through its interaction with histamine H1 receptors. It acts as an antagonist to these receptors, inhibiting histamine's effects responsible for allergic reactions. Additionally, it modulates inflammatory responses by reducing the release of pro-inflammatory cytokines from immune cells . Its mechanism of action involves:
- Inhibition of TNF-α Release: Norketotifen inhibits TNF-α in a dose-dependent manner, contributing to its anti-inflammatory effects.
- Cellular Effects: Influences cell signaling pathways and gene expression related to inflammation .
Norketotifen is currently under investigation for several potential applications:
- Anti-inflammatory Treatment: Explored for its ability to treat inflammatory conditions due to its inhibition of TNF-α.
- Antimalarial Activity: Early-stage research suggests norketotifen may be more potent against malaria than ketotifen itself.
- Treatment for Influenza: Clinical trials are assessing its efficacy in treating influenza-like symptoms .
Research indicates that norketotifen interacts with various biological targets and pathways:
- Cytokine Modulation: It has been shown to significantly reduce levels of interleukins and TNF-α in models of neuroinflammation.
- Signaling Pathways: Norketotifen activates the phosphoinositide 3-kinase/protein kinase B signaling pathway, which plays a role in reducing neuroinflammation .
Norketotifen shares similarities with several compounds but possesses unique characteristics that set it apart:
| Compound | Similarities | Unique Features |
|---|---|---|
| Ketotifen | Both are antihistamines | Norketotifen is nonsedating; ketotifen causes sedation |
| Olopatadine | Antihistaminic properties | Norketotifen may have superior anti-inflammatory effects |
| Acrivastine | Antihistamine activity | Norketotifen's metabolite profile offers distinct pharmacological benefits |
| Levocetirizine | Antihistaminic effects | Norketotifen has demonstrated anti-inflammatory properties not seen in levocetirizine |
Norketotifen's unique profile as a nonsedating antihistamine with significant anti-inflammatory potential distinguishes it from these similar compounds, making it a subject of interest in ongoing research .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








